molecular formula C10H9NO B167061 8-Hydroxyquinaldine CAS No. 826-81-3

8-Hydroxyquinaldine

Cat. No. B167061
Key on ui cas rn: 826-81-3
M. Wt: 159.18 g/mol
InChI Key: NBYLBWHHTUWMER-UHFFFAOYSA-N
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Patent
US08252793B2

Procedure details

To a stirred solution of 2-fluorobenzyl alcohol (1.95 g, 15.5 mmol) in anhydrous DMF (35 mL) was added sodium hydride (60% in mineral oil, 0.62 g, 15.5 mmol). After 30 min the 4-chloro-2-methylquinolin-8-ol (1.00 g, 5.16 mmol) was added and resulting mixture was heated at 130° C. for 20 h under nitrogen atmosphere. The mixture was cooled, poured into ice/NaHCO3 and extracted with EtOAc. Evaporation gave a crude oil that was purified by silica chromatography eluting with a gradient of 1% to 10% of MeOH/DCM to give 44(2-fluorobenzyl)oxy)-2-methylquinolin-8-ol as an oil that solidified on standing (0.39 g, 27%). LCMS (+APCI) 284 (M+1), mp 124-125° C. 1H-NMR (CDCl3, δ): 7.75 (d, J=8.4 Hz, 1H), 7.50 (d, J=7.6 Hz, 2H), 7.43 (s, 1H), 7.35 (m, 3H), 7.20 (d, J=7.6 Hz, 1H), 7.06 (d, J=8.0 Hz), 5.45 (s, 2H), 2.78 (s, 3H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1CO.[H-].[Na+].Cl[C:13]1[C:22]2[C:17](=[C:18]([OH:23])[CH:19]=[CH:20][CH:21]=2)[N:16]=[C:15]([CH3:24])[CH:14]=1>CN(C=O)C>[CH3:24][C:15]1[CH:14]=[CH:13][C:22]2[C:17](=[C:18]([OH:23])[CH:19]=[CH:20][CH:21]=2)[N:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
FC1=C(CO)C=CC=C1
Name
Quantity
0.62 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=NC2=C(C=CC=C12)O)C
Step Three
Name
ice NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave a crude oil that
CUSTOM
Type
CUSTOM
Details
was purified by silica chromatography
WASH
Type
WASH
Details
eluting with a gradient of 1% to 10% of MeOH/DCM

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(C=CC=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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